molecular formula C10H9F3N4O B2821364 4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1421475-91-3

4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2821364
CAS RN: 1421475-91-3
M. Wt: 258.204
InChI Key: KEUUJPSDENASPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, also known as TFMPP, is a psychoactive drug that belongs to the class of synthetic cathinones. It was first synthesized in the 1970s and gained popularity as a recreational drug in the late 1990s. TFMPP is often used in combination with other drugs, such as benzodiazepines, to enhance its effects. In recent years, TFMPP has gained attention in scientific research for its potential therapeutic benefits.

Scientific Research Applications

Chemical Synthesis and Molecular Structures

  • Synthesis of 1,2,4-Triazolo[1,5-a]Pyridines : The compound is used in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, allowing for the convenient construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton. This method features a short reaction time and high yields (Zheng et al., 2014).

  • Formation of Complexes with Transition Metals : Research includes the synthesis of unsymmetrical N-functionalized triazacyclonane ligands and their Cu(II) complexes, where the compound plays a role in forming the ligand structure and interacting with metal ions (Roger et al., 2014).

Catalysis and Chemical Reactions

  • Homogeneous Catalysis : The compound has been used in the synthesis of new Ir(III)-Cp*- and Os(II)-Cym complexes derived from chelating pyridyltriazolylidenes, which are important in homogeneous catalysis (Bolje et al., 2015).

  • Water Oxidation Catalysis : It has also been used in the synthesis of Ru complexes for water oxidation, indicating its role in catalytic processes, especially in the generation of oxygen from water (Zong & Thummel, 2005).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : The compound has been investigated as a corrosion inhibitor for mild steel in an acidic medium. Its efficiency as an inhibitor is attributed to its strong interaction with the steel surface (Ma et al., 2017).

Material Science and Luminescence

  • Formation of Luminescent Metallogels : The compound contributes to the formation of luminescent metallogels, showcasing its potential in material science, particularly in creating materials with unique optical properties (McCarney et al., 2015).

properties

IUPAC Name

4-methyl-2-(pyridin-4-ylmethyl)-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c1-16-8(10(11,12)13)15-17(9(16)18)6-7-2-4-14-5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUUJPSDENASPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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